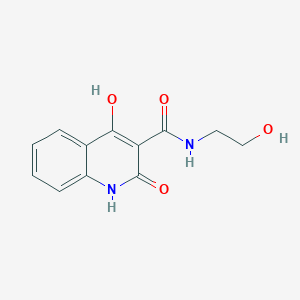
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves the reaction of quinolinone derivatives with appropriate amines. One common method involves starting from quinolinone and reacting it with ethanolamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines and alcohols are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs .
Scientific Research Applications
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of novel polymers and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes such as lipoxygenase, thereby reducing inflammation. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolinone: Shares the quinolinone core but lacks the hydroxyethyl and carboxamide groups.
4-Hydroxy-N-(2-hydroxy-1-phenylethyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide: Similar structure with phenyl substitutions.
Uniqueness
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl and carboxamide groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O4/c15-6-5-13-11(17)9-10(16)7-3-1-2-4-8(7)14-12(9)18/h1-4,15H,5-6H2,(H,13,17)(H2,14,16,18) |
InChI Key |
MBGFXTSZNLJTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















